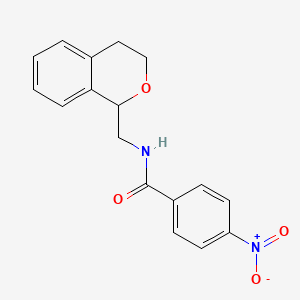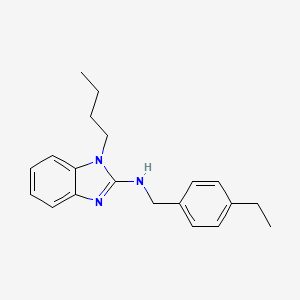
(2E)-2-(hydroxyimino)-N-(pyridin-4-ylmethyl)ethanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-(hydroxyimino)-N-(pyridin-4-ylmethyl)ethanamide is a chemical compound that belongs to the class of organic compounds known as oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic substituents. This compound is of interest in various fields of chemistry and biology due to its potential reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(hydroxyimino)-N-(pyridin-4-ylmethyl)ethanamide typically involves the reaction of a suitable aldehyde or ketone with hydroxylamine. The reaction conditions often include:
Reagents: Hydroxylamine hydrochloride, base (e.g., sodium carbonate or pyridine)
Solvents: Water, ethanol, or other polar solvents
Temperature: Room temperature to moderate heating (20-80°C)
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for oximes, including this compound, may involve continuous flow processes and optimized reaction conditions to maximize yield and purity. These methods often use automated systems to control temperature, pH, and reagent addition.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-2-(hydroxyimino)-N-(pyridin-4-ylmethyl)ethanamide can undergo various chemical reactions, including:
Oxidation: Conversion to nitrile oxides
Reduction: Formation of amines
Substitution: Reaction with electrophiles to form substituted oximes
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide or peracids
Reduction: Use of reducing agents like sodium borohydride or catalytic hydrogenation
Substitution: Use of electrophiles like alkyl halides or acyl chlorides
Major Products Formed
Oxidation: Nitrile oxides
Reduction: Amines
Substitution: Substituted oximes
Wissenschaftliche Forschungsanwendungen
(2E)-2-(hydroxyimino)-N-(pyridin-4-ylmethyl)ethanamide has various applications in scientific research, including:
Chemistry: Used as intermediates in organic synthesis
Biology: Potential use in enzyme inhibition studies
Medicine: Investigated for potential therapeutic properties
Industry: Used in the synthesis of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of (2E)-2-(hydroxyimino)-N-(pyridin-4-ylmethyl)ethanamide involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds or coordinate with metal ions, affecting the activity of the target molecule. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2E)-2-(hydroxyimino)-N-(pyridin-3-ylmethyl)ethanamide
- (2E)-2-(hydroxyimino)-N-(pyridin-2-ylmethyl)ethanamide
Uniqueness
(2E)-2-(hydroxyimino)-N-(pyridin-4-ylmethyl)ethanamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This uniqueness can lead to different biological activities and applications compared to similar compounds.
Eigenschaften
Molekularformel |
C8H9N3O2 |
|---|---|
Molekulargewicht |
179.18 g/mol |
IUPAC-Name |
(2E)-2-hydroxyimino-N-(pyridin-4-ylmethyl)acetamide |
InChI |
InChI=1S/C8H9N3O2/c12-8(6-11-13)10-5-7-1-3-9-4-2-7/h1-4,6,13H,5H2,(H,10,12)/b11-6+ |
InChI-Schlüssel |
BJACAAKUZOAJSE-IZZDOVSWSA-N |
Isomerische SMILES |
C1=CN=CC=C1CNC(=O)/C=N/O |
Kanonische SMILES |
C1=CN=CC=C1CNC(=O)C=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{5-bromo-1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone](/img/structure/B11570136.png)
![1,3-Dibenzyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B11570144.png)
![1-[3-(3-Methylbutoxy)phenyl]-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11570145.png)
![N-[4-hydroxy-2,6-dioxo-1-(2-phenylethyl)-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]cyclopropanecarboxamide](/img/structure/B11570148.png)
![methyl 2-[(8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)sulfanyl]propanoate](/img/structure/B11570151.png)
![N-[6,6-dimethyl-1-(4-methylphenyl)-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]thiophene-2-carboxamide](/img/structure/B11570152.png)
![6-[5-(3,4-dichlorophenyl)furan-2-yl]-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11570153.png)
![Methyl 4-[7-fluoro-3,9-dioxo-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B11570172.png)


![N-[2-(4-chlorophenoxy)ethyl]-2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]acetamide](/img/structure/B11570185.png)
![3-cyclohexyl-N-[4-hydroxy-2,6-dioxo-1-phenyl-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]propanamide](/img/structure/B11570191.png)
![(6E)-6-[3-[(E)-2-(2-chlorophenyl)ethenyl]-2H-1,2,4-oxadiazol-5-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B11570192.png)

